molecular formula C13H17NO5S B5620101 4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid CAS No. 6131-63-1

4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid

Cat. No. B5620101
CAS RN: 6131-63-1
M. Wt: 299.34 g/mol
InChI Key: OHUOQSOCBHRXLE-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds that have been synthesized and studied for various chemical properties and reactions. Although direct studies on this specific compound are scarce, insights can be drawn from related research on similar structures.

Synthesis Analysis

Synthesis involves complex organic reactions, where ring-opening reactions of anhydrides with amines are a common method for creating similar structures. For example, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized through a ring opening of itaconic anhydride with 3-aminoacetophenone, demonstrating a typical approach to synthesizing such compounds (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure is typically confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction. FT-IR and DFT methods help in assigning vibrational wavenumbers and analyzing molecular stability through hyper-conjugative interactions and charge delocalization (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions of similar compounds often involve nucleophilic attacks on electrophilic centers, leading to various heterocyclic structures. For instance, reactions of 4-oxobutanoic acids with 2-(aminophenyl)methanol lead to the formation of benzopyrroloxazine derivatives, showcasing the reactivity of such compounds under specific conditions (Olga A. Amalʼchieva et al., 2022).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. The crystal structure, for example, is determined through X-ray diffraction, providing insights into the compound's geometrical parameters and stability.

Chemical Properties Analysis

The chemical properties encompass reactivity, stability, and interaction with various reagents. Studies on related compounds highlight the importance of hyper-conjugative interactions, molecular electrostatic potential, and charge transfer within the molecule for determining its chemical behavior (Rahul Raju et al., 2015).

properties

IUPAC Name

4-[(3-methoxycarbonyl-5-propylthiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-3-4-8-7-9(13(18)19-2)12(20-8)14-10(15)5-6-11(16)17/h7H,3-6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUOQSOCBHRXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353881
Record name ST50927920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(Methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid

CAS RN

6131-63-1
Record name ST50927920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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